4-Formyl-2-methoxyphenyl thiophene-2-carboxylate

Organic Synthesis Esterification Thiophene Derivatives

Researchers requiring bifunctional aromatic building blocks often struggle to source scaffolds bearing both an aldehyde and ester with orthogonal reactivity on a single ring. 4-Formyl-2-methoxyphenyl thiophene-2-carboxylate (CAS 361472-61-9) resolves this by uniquely pairing a thiophene-2-carboxylate ester with a 4-formyl-2-methoxyphenyl moiety, enabling sequential derivatization without protecting-group manipulation. • Orthogonal reactivity: ester hydrolysis/transesterification independent of aldehyde condensation, Schiff base formation, or reductive amination • Enables SmI₂-promoted three-component coupling to generate 4,5-diacylthiophene-2-carboxylates (documented 81% yield) • 95% purity, supplied as a solid; suitable for medicinal chemistry campaigns and heterocycle library synthesis.

Molecular Formula C13H10O4S
Molecular Weight 262.28 g/mol
CAS No. 361472-61-9
Cat. No. B1298343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-methoxyphenyl thiophene-2-carboxylate
CAS361472-61-9
Molecular FormulaC13H10O4S
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CS2
InChIInChI=1S/C13H10O4S/c1-16-11-7-9(8-14)4-5-10(11)17-13(15)12-3-2-6-18-12/h2-8H,1H3
InChIKeyZOLFWKYWRIZFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate Product Overview


4-Formyl-2-methoxyphenyl thiophene-2-carboxylate (CAS 361472-61-9) is a heteroaromatic ester building block with the molecular formula C₁₃H₁₀O₄S and a molecular weight of 262.28 g/mol . It features a thiophene-2-carboxylate core linked to a 4-formyl-2-methoxyphenyl moiety via an ester bond . The compound is commercially available at 95% purity from multiple vendors, with pricing around ¥2,706/g for small quantities . Its primary utility lies in organic synthesis as a bifunctional intermediate, offering both an aldehyde and an ester group for sequential derivatization, particularly in the construction of heterocyclic systems and functionalized thiophene derivatives.

Bifunctional intermediate: aldehyde and ester
Thiophene-2-carboxylate core for heterocycle synthesis
Research-grade purity for reliable building block

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate: Why Analogs Fall Short


Substituting 4-formyl-2-methoxyphenyl thiophene-2-carboxylate with structurally similar analogs—such as 2-methoxyphenyl thiophene-2-carboxylate (lacking the 4-formyl group) or methyl 4-formylthiophene-2-carboxylate (lacking the 2-methoxyphenyl ester) —introduces critical functional deficits. The target compound uniquely combines a thiophene-2-carboxylate ester with an aromatic aldehyde on the same phenyl ring, enabling orthogonal reactivity: the ester can undergo hydrolysis or transesterification while the aldehyde participates in condensation, Schiff base formation, or reductive amination . Analogs lacking the aldehyde cannot serve as electrophilic handles for downstream diversification, while those lacking the methoxyphenyl ester lose the steric and electronic properties of the aromatic scaffold. This precise arrangement of reactive groups dictates the compound's utility in multi-step syntheses where regioselectivity and functional group compatibility are paramount. The quantitative comparisons below substantiate why generic substitution compromises synthetic outcomes.

4-Formyl group enables electrophilic reactions
Des-formyl analog cannot provide orthogonal aldehyde reactivity
2-Methoxyphenyl ester contributes steric/electronic profile
Methyl ester analog alters scaffold and may limit downstream diversification
Dual reactive handles enable sequential transformations
Single-function analogs restrict synthetic pathway design

4-Formyl-2-methoxyphenyl thiophene-2-carboxylate vs. Analogs: Quantitative Evidence


Synthetic Yield Benchmark vs. Non-Formyl Analogs

A published synthesis protocol for 4-formyl-2-methoxyphenyl thiophene-2-carboxylate reports an 81% isolated yield using triethylamine in tetrahydrofuran at 20°C over 3.5 hours . In contrast, no verified synthetic yields are publicly available for the des-formyl analog 2-methoxyphenyl thiophene-2-carboxylate or the methyl ester analog methyl 4-formylthiophene-2-carboxylate under comparable conditions. The documented 81% yield provides procurement teams with a concrete efficiency benchmark for in-house synthesis planning versus direct purchase.

Synthetic Yield
Reported
81% isolated
Documented efficiency benchmark
Triethylamine/THF, 20°C, 3.5 h
Organic Synthesis Esterification Thiophene Derivatives

Molecular Weight & Rotatable Bond Comparison

The target compound exhibits a molecular weight of 262.28 g/mol with 5 rotatable bonds . The des-formyl analog 2-methoxyphenyl thiophene-2-carboxylate has a molecular weight of 234.27 g/mol (difference of 28.01 g/mol, corresponding to loss of the formyl group) . The methyl ester analog methyl 4-formylthiophene-2-carboxylate has a molecular weight of 170.18 g/mol (difference of 92.10 g/mol, corresponding to replacement of the 2-methoxyphenyl ester with a methyl group) . The 5 rotatable bonds in the target compound, compared to 4 in the des-formyl analog, indicate greater conformational flexibility relevant to molecular docking and crystallization behavior.

Molecular Weight
Calculated
262.28 g/mol vs 234.27 / 170.18
Differentiates from common analogs
5 rotatable bonds vs 4 in des-formyl
Physicochemical Properties Molecular Descriptors Drug Design

Spectral Fingerprint Availability vs. Analogs

The target compound has a documented spectral fingerprint in the SpectraBase database, including 2 NMR spectra and 1 GC-MS spectrum [1]. This enables unambiguous identity confirmation during quality control and batch release. In contrast, publicly accessible spectral data for the des-formyl analog 2-methoxyphenyl thiophene-2-carboxylate is not cataloged in major spectral databases, and the methyl ester analog methyl 4-formylthiophene-2-carboxylate has limited spectral documentation. The availability of reference spectra for the target compound reduces analytical uncertainty and accelerates compound verification workflows.

Spectral Reference
Supporting evidence
2 NMR + 1 GC-MS
Enables rapid identity confirmation
Comparators lack cataloged spectra
Analytical Chemistry Quality Control Compound Identification

Application Scenarios for 4-Formyl-2-methoxyphenyl thiophene-2-carboxylate


Polycyclic Thiophene Derivative Synthesis

The compound serves as an aromatic aldehyde partner in SmI₂-promoted three-component coupling reactions with thiophene-2-carboxylate and 4-methoxyacetophenone to generate 4,5-di(hydroxyalkyl)-4,5-dihydrothiophene-2-carboxylates [1]. These intermediates are then oxidized to yield 4,5-diacylthiophene-2-carboxylates, which are valuable scaffolds for further functionalization. The presence of both the aldehyde group (for initial coupling) and the ester moiety (for subsequent transformations) makes this compound particularly suited for this multi-step sequence.

Schiff Base Ligands and Metal Complexes

The 4-formyl group readily condenses with primary amines to form Schiff base ligands. Derivatives containing the 4-formyl-2-methoxyphenyl scaffold have been investigated as enzyme ligands and metal coordination complexes [2]. The thiophene-2-carboxylate ester provides a handle for further derivatization or can remain intact to modulate the electronic properties of the resulting ligand. This bifunctionality is absent in simpler aryl aldehydes lacking the thiophene ester motif.

Functionalized Heterocycles in Medicinal Chemistry

Thiophene-2-carbaldehydes are established starting materials for active pharmaceutical ingredients [3]. The target compound, bearing both a thiophene ring and an aromatic aldehyde, can undergo cyclocondensation reactions with hydrazines, amidines, or thioureas to generate pyrazoles, pyrimidines, and thiazoles. The methoxy group on the phenyl ring provides additional synthetic versatility through demethylation or directed ortho-metalation. The documented 81% synthetic yield supports the compound's viability as a reliable building block for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Polycyclic thiophene synthesis
Dual aldehyde-ester reactivity
Multi-step coupling and oxidation compatibility
Schiff base ligand design
Aldehyde-amine condensation
Metal coordination and electronic modulation
Medicinal chemistry building block
Heterocycle construction handles
Cyclocondensation and scaffold diversification

Technical Documentation Hub

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